molecular formula C16H10N2S5 B12522873 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline CAS No. 820970-27-2

1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline

Cat. No.: B12522873
CAS No.: 820970-27-2
M. Wt: 390.6 g/mol
InChI Key: XQSXTMKMLMQBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline: is an organic compound known for its unique electronic properties. This compound belongs to the class of bis(1,3-dithiol-2-ylidene) derivatives, which are characterized by their ability to form stable radical cations and dications. These properties make them valuable in various applications, particularly in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline typically involves the reaction of 1,3-dithiol-2-thione with appropriate quinoxaline derivatives under controlled conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions used in laboratory settings are scaled up for industrial production, with adjustments made to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as iodine and bromine, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of radical cations and dications, while substitution reactions yield derivatives with different functional groups .

Mechanism of Action

The mechanism by which 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline exerts its effects is primarily related to its electronic structure. The compound’s dithiolylidene moieties facilitate the formation of stable radical cations and dications, which are crucial for its electronic properties. These radical species can participate in various charge-transfer processes, making the compound valuable in applications such as organic electronics and molecular conductors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline is unique due to its specific electronic structure, which allows for the formation of stable radical cations and dications. This property distinguishes it from other similar compounds and makes it particularly valuable in applications requiring high electronic conductivity and stability .

Properties

CAS No.

820970-27-2

Molecular Formula

C16H10N2S5

Molecular Weight

390.6 g/mol

IUPAC Name

1,3-bis(1,3-dithiol-2-ylidene)-4,9-dihydrothieno[3,4-b]quinoxaline

InChI

InChI=1S/C16H10N2S5/c1-2-4-10-9(3-1)17-11-12(18-10)14(16-21-7-8-22-16)23-13(11)15-19-5-6-20-15/h1-8,17-18H

InChI Key

XQSXTMKMLMQBIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(N2)C(=C4SC=CS4)SC3=C5SC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.